N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. The structure includes a pyridin-3-yl group at position 6 of the pyridazine ring and a 4-fluorophenyl acetamide moiety linked via a sulfanyl bridge at position 3. This design combines aromatic, heterocyclic, and fluorinated substituents, which are often leveraged in medicinal chemistry to modulate bioavailability, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-3-5-14(6-4-13)21-17(26)11-27-18-23-22-16-8-7-15(24-25(16)18)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMFYJJHFIYIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of specific signaling cascades, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of the target compound, focusing on core modifications, substituent variations, synthesis methods, and available biological data.
Key Observations:
Core Modifications :
- The target compound and most analogs share a triazolo[4,3-b]pyridazine core, except for the furan-triazole derivative , which has a simpler triazole ring. The pyridazine core in the target compound may offer better π-π stacking interactions compared to triazole or imidazo[1,2-a]pyridine cores .
Substituent Effects :
- Fluorinated Groups : The 4-fluorophenyl group in the target compound vs. the 3-fluorophenyl in influences electronic distribution and steric interactions. Fluorine atoms enhance metabolic stability and binding specificity.
- Heterocyclic vs. Aryl Substituents : The pyridin-3-yl group (target compound) introduces a nitrogen atom capable of hydrogen bonding, unlike purely hydrophobic substituents (e.g., 4-methylphenyl in ).
- Polar Groups : The ethoxy group in increases solubility but may reduce blood-brain barrier penetration compared to fluorinated or methylated analogs.
Synthesis :
- Most compounds are synthesized via alkylation of a thiol-containing core (e.g., triazolopyridazine) with substituted chloroacetanilides in the presence of K₂CO₃/acetone, yielding 68–74% in related reactions .
The target compound’s pyridinyl group may target kinases or inflammation-related enzymes, a hypothesis supported by structural analogs in kinase inhibitor research.
Biological Activity
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, particularly focusing on its potential as an anti-inflammatory and anti-tumor agent.
Chemical Structure
The compound features a triazolo-pyridazine moiety linked to a fluorophenyl group and an acetamide functional group. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets, particularly in enzyme inhibition.
Anti-inflammatory Activity
Research indicates that compounds containing the triazole structure often exhibit anti-inflammatory properties. In particular, this compound has been investigated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses. Inhibitors of p38 MAPK have shown promise in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Anti-inflammatory Studies
Antitumor Activity
The compound's structural components suggest potential antitumor effects. Triazole derivatives have been shown to interfere with cell proliferation and induce apoptosis in various cancer cell lines. Studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression .
Table 2: Antitumor Activity Overview
| Study | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Related triazole derivative | MCF-7 (breast cancer) | 1.5 | |
| N-(4-fluorophenyl) analog | A549 (lung cancer) | 0.9 |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and tumorigenesis. The inhibition of p38 MAPK leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in chronic inflammation and cancer .
Case Studies
Several studies have evaluated the efficacy of similar compounds in preclinical models:
- In Vivo Studies : A study involving rodent models demonstrated that administration of triazole derivatives significantly reduced tumor size and improved survival rates by inhibiting angiogenesis and promoting apoptosis in tumor cells .
- Cytotoxicity Assessment : Compounds were tested for cytotoxic effects on normal human cells (HEK293). Results indicated minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Q. What role does the 4-fluorophenyl group play in enhancing metabolic stability?
- Methodology :
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or dehalogenated metabolites in hepatic microsomes.
- Comparative studies : Synthesize analogs without fluorine and measure half-life in metabolic stability assays. Fluorine’s electronegativity often reduces oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
